LISURIDE -

LISURIDE

Catalog Number: EVT-1583617
CAS Number:
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea is an organic heterotetracyclic compound and an organonitrogen heterocyclic compound.
Source and Classification

Lisuride is derived from ergot alkaloids, which are natural compounds obtained from the fungus Claviceps purpurea. It is classified as a dopamine agonist, specifically targeting dopamine D2 receptors. In addition to its dopaminergic activity, lisuride has been noted for its serotonin receptor activity, which may contribute to its therapeutic effects.

Synthesis Analysis

Methods and Technical Details

Lisuride can be synthesized through various chemical pathways, typically involving the modification of ergot alkaloids. One common method involves the following steps:

  1. Starting Material: Begin with lysergic acid, a precursor derived from ergot alkaloids.
  2. Formation of Lisuride: The synthesis involves several steps including:
    • Alkylation: Introducing a methyl group to form the lisuride structure.
    • Cyclization: Creating the necessary cyclic structure characteristic of ergoline derivatives.
    • Purification: Employing techniques such as crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure and Data

Lisuride has a complex molecular structure characterized by multiple rings typical of ergoline compounds. Its chemical formula is C19H24N2C_{19}H_{24}N_2, with a molecular weight of approximately 284.42 g/mol.

  • Structural Formula: The structure features a bicyclic system with nitrogen atoms integrated into the rings, which is essential for its biological activity.
  • 3D Configuration: The stereochemistry of lisuride plays a significant role in its interaction with biological targets, influencing its efficacy and safety profile.
Chemical Reactions Analysis

Reactions and Technical Details

Lisuride participates in various chemical reactions typical for amines and alkaloids:

  1. Reactivity with Acids: Lisuride can form salts upon reaction with acids, which can enhance solubility and stability.
  2. Oxidation Reactions: Under certain conditions, lisuride may undergo oxidation, affecting its pharmacological properties.
  3. Substitution Reactions: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, allowing for further derivatization to enhance therapeutic effects or modify pharmacokinetic properties.
Mechanism of Action

Process and Data

Lisuride exerts its effects primarily through agonistic action on dopamine receptors, particularly D2 receptors in the brain:

  1. Dopamine Receptor Activation: By binding to these receptors, lisuride mimics the action of dopamine, helping to restore balance in neurotransmission that is often disrupted in Parkinson's disease.
  2. Serotonin Receptor Interaction: Lisuride also interacts with serotonin receptors (specifically 5-HT receptors), which may contribute to its efficacy in treating headaches and other conditions.
  3. Neurotransmitter Modulation: The dual action on both dopamine and serotonin pathways suggests that lisuride may have broader therapeutic applications beyond its primary use.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Lisuride is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol and methanol but has limited solubility in non-polar solvents.
  • Stability: Lisuride is stable under normal conditions but should be protected from light and moisture to maintain its integrity.

Relevant data regarding its melting point (around 200 °C) and pH stability range further characterize its physical properties.

Applications

Scientific Uses

Lisuride has several applications in medical science:

  1. Treatment of Parkinson's Disease: It serves as an effective treatment option for managing symptoms associated with this neurodegenerative disorder.
  2. Migraine Management: Due to its action on serotonin receptors, lisuride is utilized in treating migraine headaches.
  3. Research Applications: Scientists study lisuride's pharmacological properties to understand better dopamine receptor dynamics and develop new therapeutic agents targeting similar pathways.
Pharmacological Mechanisms of Lisuride in Neuromodulation

Receptor-Specific Agonist/Antagonist Profiles

Lisuride’s polypharmacology stems from its ergoline structure, enabling interactions with monoaminergic receptors across dopaminergic, serotonergic, adrenergic, and histaminergic systems. Its "dirty drug" profile arises from low-nanomolar to sub-nanomolar affinities for key CNS targets, driving diverse neuromodulatory effects [1] [7].

Dopaminergic Receptor Activation Dynamics (D1, D2, D3 Subtypes)

Lisuride exhibits distinct efficacy profiles across dopamine receptor subtypes, with preferential activity at D2-family receptors:

  • D2 receptors: High-affinity partial agonist (Ki = 0.18–6.7 nM; EC₅₀ = 0.288–0.724 nM; Emax = 21–55%) [1] [5]. Functional selectivity for D2 underlies its antiparkinsonian and prolactin-lowering effects.
  • D3 receptors: Potent partial agonist (Ki = 0.39–135.7 nM; EC₅₀ = 0.575 nM; Emax = 49%) [1] [4], potentially contributing to limbic modulation.
  • D1 receptors: Weak partial agonist/antagonist (Ki = 64.6–>10,000 nM; Emax = 31–38%) [1] [5], with minimal contribution to therapeutic effects.

Table 1: Dopaminergic Receptor Binding and Functional Profiles of Lisuride

Receptor SubtypeAffinity (Ki, nM)Efficacy (EC₅₀, nM)Max. Effect (% 5-HT)Functional Role
D164.6 - >10,0008.3 - 9.431–38%Weak partial agonist
D20.18 - 6.70.288 - 0.72421–55%Partial agonist
D30.39 - 135.70.57549%Partial agonist
D43.8 - 6.775.8932%Partial agonist
D53.5 - 77Not reportedNot reportedUnknown

Discriminative stimulus studies confirm D2-specific mediation of behavioral responses, as D2 (but not D1) antagonists block lisuride’s effects [2]. Its D2:D1 binding selectivity ratio (Ki(D1)/Ki(D2) = 23) exceeds that of bromocriptine (ratio=60) [5], explaining potent D2-mediated neurotransmission.

Serotonergic Receptor Modulation (5-HT1A, 5-HT2A, 5-HT2B Antagonism)

Lisuride’s serotonergic actions reveal pathway-specific biases critical to its clinical profile:

  • 5-HT1A receptors: Full/near-full agonist (Ki = 0.148–6.91 nM; EC₅₀ = 1.26 nM; Emax = 98%) [1] [3], potentially mitigating anxiety and depressive phenotypes.
  • 5-HT2A receptors: Partial agonist with Gq bias (Ki = 0.74–5.4 nM; EC₅₀ = 0.78–7,900 nM; Emax = 6–73%) [1] [8]. Its low Gq efficacy (≤40% of 5-HT) and minimal β-arrestin recruitment prevent hallucinogenesis, unlike balanced agonists (e.g., psilocin) [3] [8].
  • 5-HT2B receptors: Silent antagonist (Ki = 1.07–2.9 nM; IC₅₀ = 1.10 nM; Emax = 0%) [1] [4], avoiding valvulopathy risks associated with 5-HT2B agonists.
  • 5-HT2C receptors: Variable partial agonist (Ki = 5.3–>10,000 nM; EC₅₀ = 7.76–23,614 nM) [1], possibly influencing appetite and mood regulation.

Table 2: Serotonergic Signaling Properties of Lisuride vs. LSD

Pharmacological ParameterLisurideLSDFunctional Implication
5-HT2A Gq Efficacy~40% of 5-HT~70% of 5-HTSubthreshold for head-twitch response
5-HT2A β-arrestin RecruitmentMinimalRobustAvoids psychedelic effects
5-HT1A AgonismFull agonist (Emax=98%)Partial agonistPotential anxiolytic counterbalance
Head-Twitch Response (Mice)AbsentPresentProxy for non-hallucinogenic profile

Notably, lisuride’s Gq efficacy falls below the ~50% threshold required to induce rodent head-twitch responses—a behavioral proxy for psychedelic potential [8]. This contrasts sharply with LSD’s balanced 5-HT2A coupling to both Gq and β-arrestin pathways [3] [9]. Lisuride competitively antagonizes LSD’s effects at 5-HT2A-mGlu2 heteromers, further explaining its non-hallucinogenic profile [1].

Adrenergic and Histaminergic Cross-Reactivity

Lisuride interacts with adrenergic and histaminergic systems, contributing to off-target effects:

  • α2-adrenergic receptors: High-affinity antagonist (Ki: α2A=0.055–1.8 nM; α2B=0.13–0.5 nM; α2C=0.4 nM) [1] [4]. Antagonism may contribute to hypotension and sedation.
  • α1-adrenergic receptors: Moderate antagonist activity (Ki: α1A=5.5–24.6 nM; α1B=16.6–250.9 nM; α1D=2.95 nM) [1], potentially influencing vascular tone.
  • Histamine H1 receptors: Low-affinity partial agonist (Ki ≈114 nM; Emax not quantified) [1] [4], possibly contributing to drowsiness.

Interactions with trace amine-associated receptor 1 (TAAR1) and sigma receptors remain unconfirmed in human systems [1]. Its broad cross-reactivity underscores why lisuride is pharmacologically classified as a "dirty drug" with multi-system neuromodulatory capacity [1] [7].

Properties

Product Name

LISURIDE

IUPAC Name

3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1

InChI Key

BKRGVLQUQGGVSM-RDTXWAMCSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.